N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include naphthalene derivatives, benzothiophene intermediates, and various amines. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to scale up the process efficiently. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions could vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound might exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers could study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of benzothiophenes are often explored for their potential as drug candidates. This compound could be investigated for its pharmacokinetic properties, efficacy, and safety in preclinical and clinical studies.
Industry
In industry, such compounds might find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiophene derivatives, such as:
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-(Naphthalen-1-yloxy)acetamido derivatives
Uniqueness
N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which might confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(2-naphthalen-1-yloxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-29-14-13-25-23(28)22-18-10-4-5-12-20(18)31-24(22)26-21(27)15-30-19-11-6-8-16-7-2-3-9-17(16)19/h2-3,6-9,11H,4-5,10,12-15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBNQALCRHHCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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